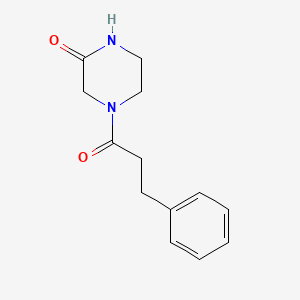

4-(3-Phenylpropanoyl)piperazin-2-one

Description

4-(3-Phenylpropanoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 4-position with a 3-phenylpropanoyl group. The piperazin-2-one scaffold (a six-membered ring containing two nitrogen atoms and a ketone moiety) is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, which enhances target binding . This compound is synthesized via nucleophilic substitution reactions, as exemplified by methods involving potassium carbonate-mediated coupling of methyl α-bromophenylacetic acid with piperazinone derivatives .

Properties

IUPAC Name |

4-(3-phenylpropanoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHLTDBFMVWMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Piperazin-2-one Derivatives

Piperazin-2-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of 4-(3-Phenylpropanoyl)piperazin-2-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Piperazin-2-one Derivatives

Structural and Electronic Differences

- Substituent Hydrophobicity: The 3-phenylpropanoyl group in this compound enhances lipophilicity compared to the polar phenoxyacetyl group in compound 56 . This may influence membrane permeability and target engagement.

- Steric Bulk : Nutlin-3’s bulky bis-chlorophenylimidazole substituent enables high-affinity MDM2 binding, a feature absent in simpler derivatives like 4-(but-3-yn-1-yl)piperazin-2-one .

Pharmacokinetic Considerations

- Bioavailability: Derivatives with hydrophobic groups (e.g., 3-phenylpropanoyl) may exhibit improved absorption but faster metabolic clearance due to cytochrome P450 interactions.

- Metabolic Stability : The trifluoromethyl group in 3-(4-Trifluoromethylphenyl)piperazin-2-one enhances resistance to oxidative metabolism, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.